molecular formula C16H11F2NO B2549643 2-(2,4-Difluorophenoxy)-4-methylquinoline CAS No. 338749-98-7

2-(2,4-Difluorophenoxy)-4-methylquinoline

Cat. No.: B2549643
CAS No.: 338749-98-7
M. Wt: 271.267
InChI Key: VGAQXOHPBKVFGS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-4-methylquinoline is an organic compound with the CAS Registry Number 338749-98-7 and a molecular formula of C16H11F2NO . It has a molecular weight of 271.27 g/mol . The compound features a quinoline core, a structure of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors . While its specific biological profile is an area for further investigation, its structural components suggest potential as a valuable scaffold in drug discovery research. The presence of the 2,4-difluorophenoxy moiety can influence the compound's lipophilicity and electronic characteristics, which are critical parameters for optimizing interactions with biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on related quinoline derivatives.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c1-10-8-16(19-14-5-3-2-4-12(10)14)20-15-7-6-11(17)9-13(15)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAQXOHPBKVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-4-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-difluorophenol and 4-methylquinoline.

    Nucleophilic Substitution: The 2,4-difluorophenol undergoes a nucleophilic substitution reaction with 4-methylquinoline in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline core.

    Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced with other substituents using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine positions.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-4-methylquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight cLogP* Polar Surface Area (Ų) Key Features References
2-(2,4-Difluorophenoxy)-4-methylquinoline 2-(2,4-difluorophenoxy), 4-methyl ~280 (est.) ~3.8 ~50 (est.) High lipophilicity, enhanced metabolic stability
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-Cl-phenyl), 4-(3,4-OMe-phenyl), 3-Me 449.95 6.59 64.5 Violates Lipinski’s RO5; high cLogP limits absorption
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline (2e) 4-Cl, 3-(4-F-phenyl), 2-phenyl 334.08 ~4.5 ~30 Moderate lipophilicity; Suzuki coupling synthesis
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid 2-(4-OCHF₂-phenyl), 4-COOH 315.28 2.8 72.3 Balanced logP; carboxylic acid enhances solubility

*Estimated using Molinspiration Cheminformatics software where unavailable.

Key Observations :

  • Lipophilicity: Fluorinated derivatives (e.g., 2e, target compound) exhibit moderate-to-high cLogP values. The target’s difluorophenoxy group likely increases hydrophobicity compared to methoxy or carboxylic acid substituents .
  • Drug-Likeness: While the target compound may violate Lipinski’s Rule of Five (cLogP >5), fluorinated quinolines often prioritize target affinity over ADME optimization in early-stage drug discovery .

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